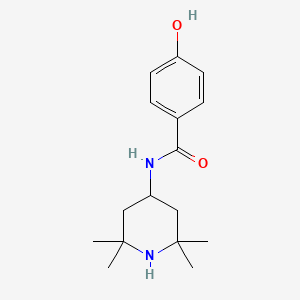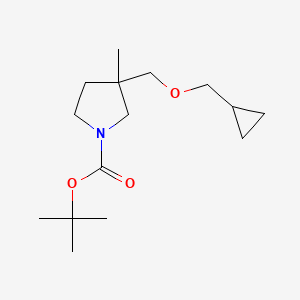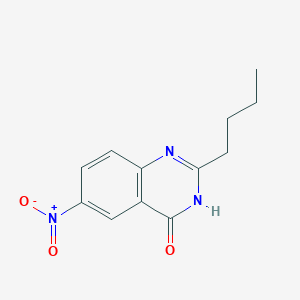
2-butyl-6-nitro-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-6-nitro-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a butyl group at the 2-position and a nitro group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-4(3H)-ones, including 2-butyl-6-nitro-3H-quinazolin-4-one, typically involves the reaction of isatoic anhydride with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . One common method involves the use of 2-aminobenzamides as intermediates, which react with primary amines under cyclization conditions to form the quinazolinone core .
Industrial Production Methods
Industrial production of quinazolin-4(3H)-ones often employs metal-catalyzed reactions. For example, a Cu(I)-catalyzed synthesis involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide (DMA) in the presence of an azide ion as a nitrogen source . This method involves C–N coupling, reductive amination, cyclization, and oxidation steps .
Chemical Reactions Analysis
Types of Reactions
2-butyl-6-nitro-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as SnCl2·2H2O.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The quinazolinone core can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Reducing Agents: SnCl2·2H2O for the reduction of the nitro group.
Cyclization Reagents: Isocyanides, orthoformates, or aldehydes for the formation of the quinazolinone core.
Catalysts: Cu(I) catalysts for C–N coupling and cyclization reactions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted quinazolinones.
Cyclization: Formation of fused ring systems with enhanced biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-butyl-6-nitro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit bacterial enzymes and disrupt cell wall synthesis.
Pathways Involved: It can interfere with DNA replication and protein synthesis in bacterial cells.
Comparison with Similar Compounds
2-butyl-6-nitro-3H-quinazolin-4-one can be compared with other quinazolinone derivatives:
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-butyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13N3O3/c1-2-3-4-11-13-10-6-5-8(15(17)18)7-9(10)12(16)14-11/h5-7H,2-4H2,1H3,(H,13,14,16) |
InChI Key |
HBTDTQDTPZRGLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)


![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)

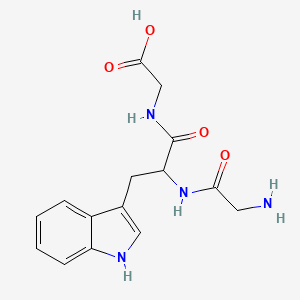
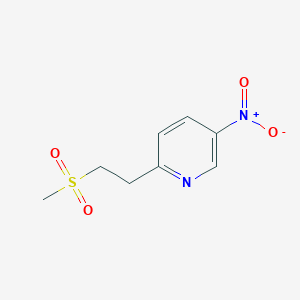

![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)

